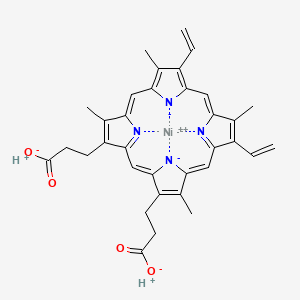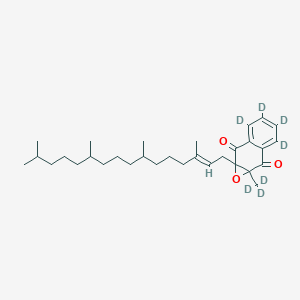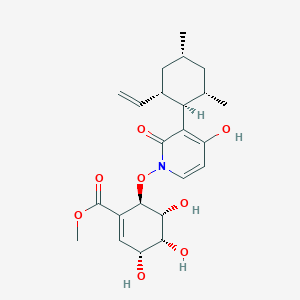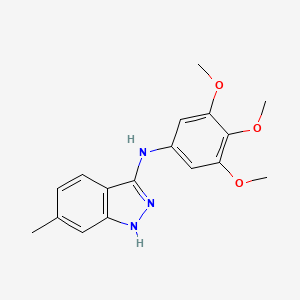
Tubulin inhibitor 26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin inhibitor 26 is a compound that targets the tubulin-microtubule system, which is crucial for cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a potent agent in cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tubulin inhibitor 26 involves ligand-based pharmacophore modeling to identify chemical features responsible for inhibiting tubulin polymerization.
Industrial Production Methods: Industrial production of tubulin inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as molecular docking studies, biological evaluation in vitro, and validation of pharmacophore models .
Analyse Chemischer Reaktionen
Types of Reactions: Tubulin inhibitor 26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Tubulin inhibitor 26 has a wide range of scientific research applications, including:
Chemistry: Used in the study of microtubule dynamics and the development of new chemotherapeutic agents.
Biology: Used to investigate the role of microtubules in cell division and intracellular transport.
Medicine: Used as a potential treatment for various cancers by inhibiting cell division and inducing apoptosis.
Industry: Used in the development of nanoparticle drug delivery systems to improve the solubility and efficacy of chemotherapeutic agents
Wirkmechanismus
Tubulin inhibitor 26 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Colchicine: Binds to the colchicine site on tubulin and inhibits microtubule polymerization.
Taxanes (e.g., paclitaxel): Bind to polymerized microtubules and promote tubulin stabilization.
Vinca Alkaloids (e.g., vinblastine): Promote depolymerization of microtubules.
Uniqueness of Tubulin Inhibitor 26: this compound is unique in its ability to bind to a novel tubulin site, disrupt microtubule networks, and induce cell death. This compound acts as a molecular plug that sterically inhibits the conformational switch in the α-tubulin subunit, making it a promising candidate for innovative antitubulin drug discovery .
Eigenschaften
Molekularformel |
C17H19N3O3 |
|---|---|
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C17H19N3O3/c1-10-5-6-12-13(7-10)19-20-17(12)18-11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H2,18,19,20) |
InChI-Schlüssel |
WXYDIUWYBVAKRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=NN2)NC3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
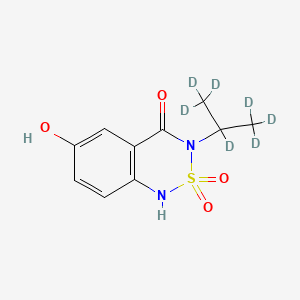
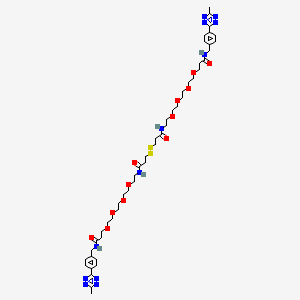

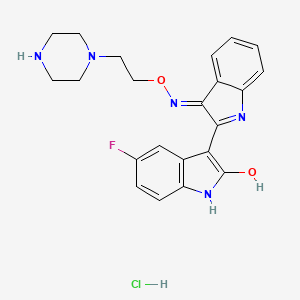

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)

